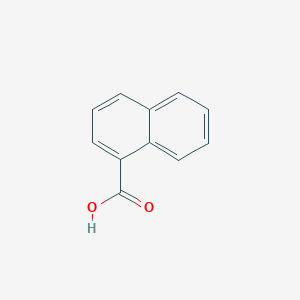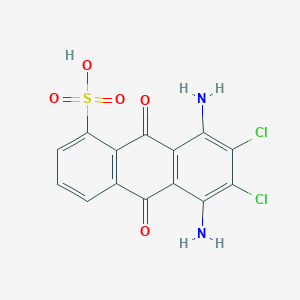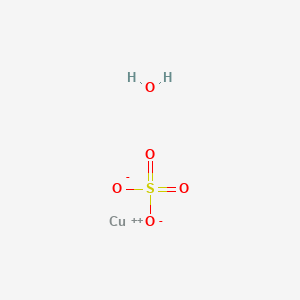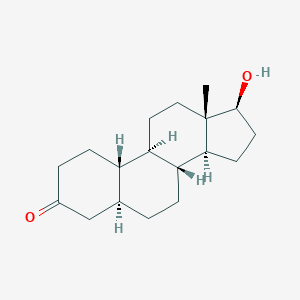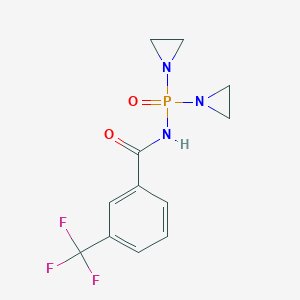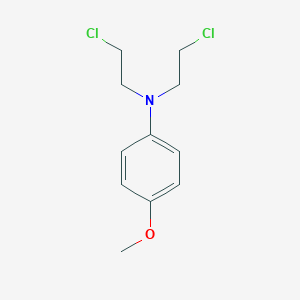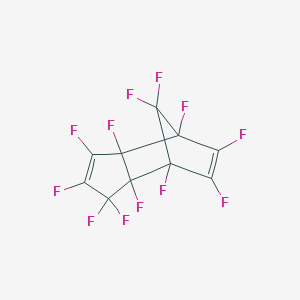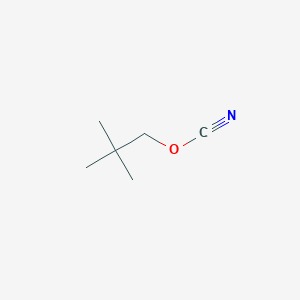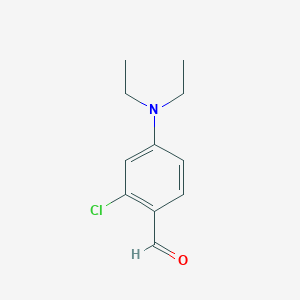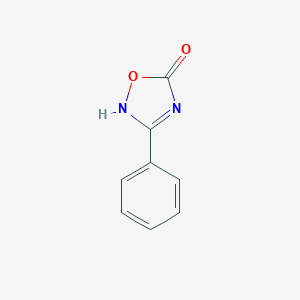![molecular formula C9H13NO B075186 4-[(2R)-2-aminopropyl]phenol CAS No. 1518-89-4](/img/structure/B75186.png)
4-[(2R)-2-aminopropyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2R)-2-aminopropyl]phenol can be achieved through several methods. One common approach involves the reduction of 4-nitroamphetamine. The process typically includes the following steps:
Nitration: The starting material, amphetamine, is nitrated to form 4-nitroamphetamine.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Another method involves the direct hydroxylation of amphetamine derivatives. This can be achieved using various oxidizing agents under controlled conditions to introduce the hydroxyl group at the para position of the aromatic ring.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
4-[(2R)-2-aminopropyl]phenol undergoes various chemical reactions, including:
Oxidation
Reagents and Conditions: Common oxidizing agents such as chromic acid or potassium permanganate can oxidize the phenol group to form quinones.
Products: The major products are quinones, which are conjugated diketones.
Reduction
Reagents and Conditions: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Products: The amino group remains intact, and the phenol group can be reduced to a hydroxyl group.
Substitution
Reagents and Conditions: Electrophilic aromatic substitution reactions can occur with halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Products: Halogenated derivatives of this compound.
Aplicaciones Científicas De Investigación
4-[(2R)-2-aminopropyl]phenol has several applications in scientific research:
Chemistry
Building Block: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology
Neurotransmitter Studies: It is used in studies related to neurotransmitter release and uptake, particularly in the context of dopamine and norepinephrine pathways.
Medicine
Diagnostic Agent: It is used as a mydriatic agent in ophthalmology to dilate pupils for diagnostic purposes.
Industry
Polymer Synthesis: It is utilized in the synthesis of polymers with specific properties, such as enhanced thermal stability and flame resistance.
Mecanismo De Acción
The mechanism of action of 4-[(2R)-2-aminopropyl]phenol involves its interaction with adrenergic receptors. As an indirect sympathomimetic agent, it causes the release of norepinephrine from adrenergic nerve terminals, leading to various physiological effects such as mydriasis (pupil dilation). The compound’s action is primarily mediated through the modulation of trace amine-associated receptor 1.
Comparación Con Compuestos Similares
4-[(2R)-2-aminopropyl]phenol can be compared with other similar compounds such as:
Amphetamine: Lacks the hydroxyl group present in this compound, resulting in different pharmacological properties.
Phenol: Lacks the amino group, making it less active in neurotransmitter-related studies.
4-Hydroxyamphetamine: A stereoisomer with similar properties but different stereochemistry.
The uniqueness of this compound lies in its combination of a phenol group and an amino group, which imparts specific chemical reactivity and biological activity.
Propiedades
IUPAC Name |
4-[(2R)-2-aminopropyl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-7(10)6-8-2-4-9(11)5-3-8/h2-5,7,11H,6,10H2,1H3/t7-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIKNHHRFLCDOEU-SSDOTTSWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC=C(C=C1)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1518-89-4 |
Source


|
| Record name | Hydroxyamphetamine, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001518894 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | HYDROXYAMPHETAMINE, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F4LK5VKU9B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: The research mentions (R)-p-hydroxyamphetamine as a metabolite of selegiline in humans. Could you elaborate on the metabolic pathway leading to its formation?
A1: Absolutely. The study identifies three primary metabolic pathways for selegiline: N-dealkylation, beta-carbon hydroxylation, and ring-hydroxylation. [] (R)-p-hydroxyamphetamine is generated through the ring-hydroxylation pathway. This involves the enzymatic addition of a hydroxyl group (-OH) to the para position of the aromatic ring in either amphetamine or methamphetamine, both of which are metabolites formed earlier in the selegiline breakdown process. []
Q2: The study highlights the stereoselectivity of selegiline metabolism. Is there any information about the stereoselectivity of the ring-hydroxylation pathway that produces (R)-p-hydroxyamphetamine?
A2: While the paper clearly states that no racemic transformation occurs during selegiline metabolism and that beta-carbon hydroxylation exhibits product stereoselectivity, it doesn't provide specific details about the stereoselectivity of the ring-hydroxylation pathway. [] Further research would be needed to determine if the formation of (R)-p-hydroxyamphetamine is favored over its (S)-enantiomer.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



